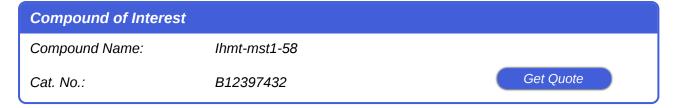


Application Notes and Protocols for Measuring MST1 Inhibition by Ihmt-mst1-58

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mammalian Sterile 20-like kinase 1 (MST1), also known as Serine/Threonine Kinase 4 (STK4), is a critical component of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, apoptosis, and tissue homeostasis.[1][2][3] Dysregulation of the Hippo pathway and MST1 activity has been implicated in various diseases, including cancer and diabetes.[1][4][5][6] Ihmt-mst1-58 is a novel, potent, and selective small molecule inhibitor of MST1, showing promise as a pharmacological tool for studying MST1-mediated physiology and pathology, and as a potential therapeutic agent, particularly for type 1 and type 2 diabetes. [4][5][7][8][9]

These application notes provide detailed protocols for measuring the inhibitory activity of **Ihmt-mst1-58** against MST1 kinase in both biochemical and cellular assays.

Data Presentation Inhibitory Activity of Ihmt-mst1-58

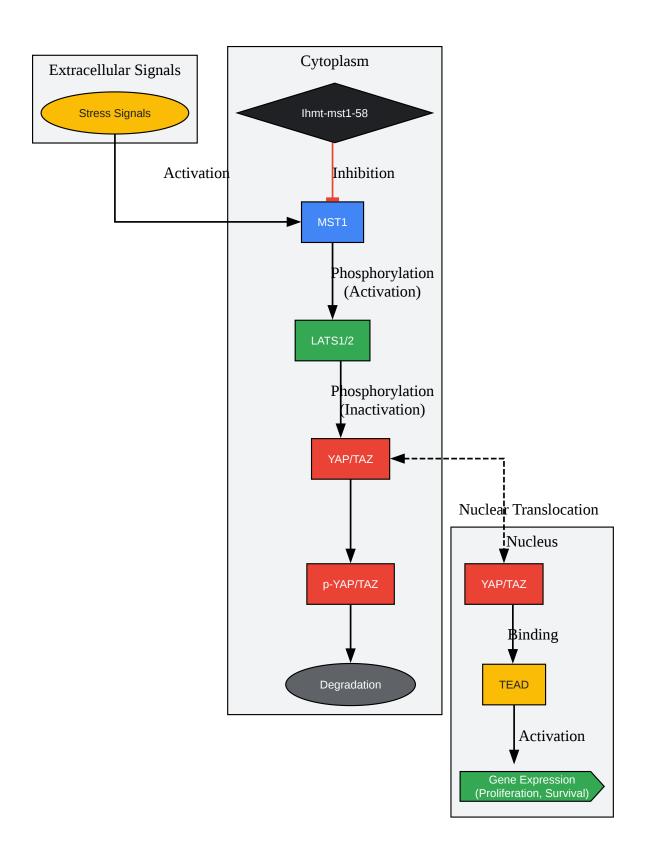


Parameter	Value	Kinase	Notes
IC50	23 nM	MST1	Half-maximal inhibitory concentration in biochemical assays. [4][5][7][8][9]
IC50	652 nM	MST2	Demonstrates selectivity for MST1 over the closely related MST2.[10]
Kd	240 nM	MST1	Dissociation constant, indicating strong binding affinity.[10]
Kd	2.7 μΜ	MST2	Weaker binding affinity for MST2, further supporting selectivity.[10]

Signaling Pathways

The primary signaling cascade involving MST1 is the Hippo pathway. Under pro-apoptotic or growth-inhibitory signals, MST1 is activated through autophosphorylation. Activated MST1 then phosphorylates and activates the Large Tumor Suppressor (LATS) kinases, which in turn phosphorylate and inactivate the transcriptional co-activators YAP and TAZ. Inactivation of YAP/TAZ leads to their cytoplasmic retention and subsequent degradation, preventing their nuclear translocation where they would otherwise promote the expression of genes involved in cell proliferation and survival.





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Caption: The Hippo Signaling Pathway and the inhibitory action of **Ihmt-mst1-58** on MST1.

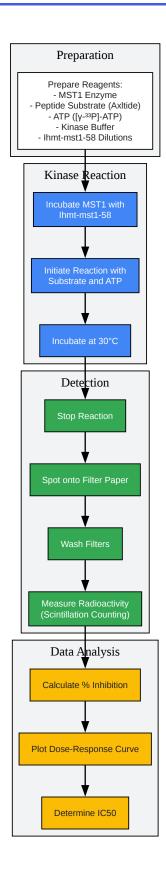


Experimental Protocols Protocol 1: In Vitro Biochemical Assay for MST1 Inhibition

This protocol describes a radiometric filter-binding assay to determine the IC50 value of **Ihmt-mst1-58** for MST1 kinase. The assay measures the incorporation of radiolabeled phosphate from [y-³³P]-ATP into a peptide substrate.

Workflow Diagram:





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Caption: Workflow for the in vitro biochemical MST1 inhibition assay.



Materials:

- Recombinant human MST1 enzyme
- Peptide substrate: Axltide (KKSRGDYMTMQIG)[11]
- [y-³³P]-ATP
- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT
- Ihmt-mst1-58
- 10% Phosphoric Acid
- P81 phosphocellulose paper
- Scintillation counter and vials
- 384-well microplate

Procedure:

- Prepare Ihmt-mst1-58 Dilutions:
 - Prepare a stock solution of Ihmt-mst1-58 in 100% DMSO.
 - \circ Perform serial dilutions in kinase assay buffer to achieve a range of concentrations for testing (e.g., 1 nM to 10 μ M). The final DMSO concentration in the assay should not exceed 1%.
- Prepare Kinase Reaction Mix:
 - \circ In a microplate, add 5 μ L of the diluted **Ihmt-mst1-58** or DMSO (for control).
 - Add 10 μL of diluted MST1 enzyme (final concentration e.g., 5-10 ng/μL).
 - Incubate for 10 minutes at room temperature to allow for inhibitor binding.



Initiate Kinase Reaction:

- Add 10 μL of a mix containing the peptide substrate (final concentration e.g., 20 μM) and
 ATP (final concentration e.g., 10 μM, including [y-³³P]-ATP).
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Detect Phosphorylation:
 - Stop the reaction by adding 10 μL of 10% phosphoric acid.
 - Spot 20 μL of the reaction mixture onto P81 phosphocellulose paper.
 - Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid.
 - Wash once with acetone and let it air dry.
 - Place the filter paper spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

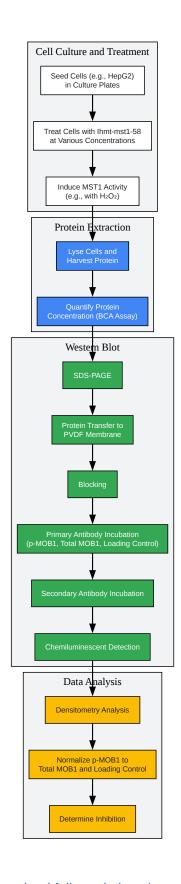
- Calculate the percentage of inhibition for each concentration of Ihmt-mst1-58 compared to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Assay for MST1 Inhibition by Western Blot

This protocol measures the inhibition of MST1 activity in a cellular context by assessing the phosphorylation status of its downstream target, MOB1. A decrease in MOB1 phosphorylation indicates MST1 inhibition.



Workflow Diagram:



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Caption: Workflow for the cellular MST1 inhibition assay using Western Blot.

Materials:

- Cell line expressing MST1 (e.g., HepG2)
- Cell culture medium and supplements
- Ihmt-mst1-58
- MST1 activator (e.g., Hydrogen Peroxide, H₂O₂)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-MOB1 (Thr35), anti-MOB1, anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
 - \circ Pre-treat cells with varying concentrations of **Ihmt-mst1-58** (e.g., 0.1 to 10 μ M) for 1-2 hours.[10] Include a DMSO vehicle control.



- Induce MST1 activity by treating cells with an appropriate stimulus, such as H₂O₂ (e.g., 50 μM), for a specified time (e.g., 2 hours).[10]
- Protein Extraction and Quantification:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-MOB1, total MOB1, and a loading control overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Perform densitometry analysis to quantify the band intensities.
 - Normalize the p-MOB1 signal to the total MOB1 signal and the loading control to determine the relative level of MOB1 phosphorylation.



Compare the levels of p-MOB1 in Ihmt-mst1-58-treated cells to the control to assess the
extent of MST1 inhibition.

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